N-Acetyl-D-galactosamine 6-sulfate

Übersicht

Beschreibung

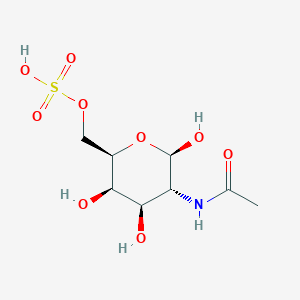

N-Acetyl-β-D-Galactosamin-6-sulfat ist ein Galactosaminsulfat, bei dem die Hydroxygruppe an Position 6 in ihr Sulfatderivat umgewandelt wurde .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N-Acetyl-β-D-Galactosamin-6-sulfat kann durch Reaktion von N-Acetyl-β-D-Galactosamin mit Schwefeltrioxid-Pyridin-Komplex in einem geeigneten Lösungsmittel synthetisiert werden . Die Reaktion erfolgt typischerweise unter milden Bedingungen, um eine Degradation des Zuckermoleküls zu vermeiden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für N-Acetyl-β-D-Galactosamin-6-sulfat sind in der Literatur nicht gut dokumentiert. Es ist wahrscheinlich, dass die großtechnische Synthese ähnliche Reaktionsbedingungen wie die Laborsynthese beinhalten würde, mit Optimierung für Ausbeute und Reinheit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-acetyl-beta-D-galactosamine 6-sulfate can be synthesized by reacting N-acetyl-beta-D-galactosamine with sulfur trioxide-pyridine complex in an appropriate solvent . The reaction typically occurs under mild conditions to avoid degradation of the sugar moiety.

Industrial Production Methods

Industrial production methods for N-acetyl-beta-D-galactosamine 6-sulfate are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of GalNAc-6S occurs under both enzymatic and chemical conditions, with the sulfate ester bond being the primary target.

Enzymatic Hydrolysis

GalNAc-6S is a substrate for N-acetylgalactosamine-6-sulfatase (GALNS) , a lysosomal enzyme essential for GAG degradation. Key enzymatic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 3.8–4.0 | |

| Km (GalNAc-6S) | 8 µM | |

| Inhibition constant (SO₄²⁻) | 35 µM | |

| Inhibition constant (PO₄³⁻) | 200 µM |

GALNS activity is calcium-dependent, with structural modeling identifying conserved residues (Asp17, Asp18, Asp277, Asn278) critical for Ca²⁺ binding and catalytic function . Competitive inhibition by sulfate and phosphate ions underscores the enzyme’s specificity for sulfated substrates .

Chemical Hydrolysis

Under acidic or alkaline conditions, the sulfate group is cleaved non-enzymatically:

-

Acidic Hydrolysis : Protonation of the sulfate oxygen weakens the S–O bond, yielding N-acetyl-D-galactosamine (GalNAc) and free sulfate .

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions results in sulfate elimination .

Oxidation Reactions

GalNAc-6S undergoes oxidation at hydroxyl groups, forming ketones or aldehydes. Common oxidizing agents and conditions include:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (Potassium permanganate) | GalNAc-6S ketone derivatives | Acidic, room temp |

| CrO₃ (Chromium trioxide) | GalNAc-6S aldehyde derivatives | Mild acidic conditions |

Oxidation is structure-dependent, with the C6 sulfate group influencing reactivity at adjacent hydroxyls .

Substitution Reactions

The sulfate group can be replaced by nucleophiles under controlled conditions:

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Amines | NH₃ in polar aprotic solvent | N-acetylgalactosamine-6-amine |

| Thiols | RSH with base catalysis | N-acetylgalactosamine-6-thioether |

Substitution reactions are less common in biological systems but are exploited in synthetic chemistry for modifying sulfated sugars .

Comparative Reactivity with Analogues

GalNAc-6S exhibits distinct reactivity compared to positional isomers:

| Compound | Sulfate Position | Key Reactivity Differences |

|---|---|---|

| GalNAc-4-sulfate | C4 | Resistant to GALNS; degraded by GalNAc-4-sulfatase |

| GlcNAc-6-sulfate | C6 (glucosamine) | Substrate for GlcNAc-6-sulfatase, not GALNS |

The C6 sulfate in GalNAc-6S ensures specificity for GALNS, while analogues like GalNAc-4-sulfate are processed by other sulfatases .

Biological and Clinical Implications

-

Lysosomal Storage Disorders : GALNS deficiency causes Morquio A syndrome (MPS IVA), characterized by impaired GAG degradation and systemic accumulation of GalNAc-6S .

-

Enzyme Replacement Therapy : Recombinant GALNS (e.g., elosulfase alfa) hydrolyzes accumulated GalNAc-6S, improving clinical outcomes .

-

Biomarker Potential : Elevated serum GALNS levels correlate with cancers (e.g., lung, liver), highlighting its diagnostic utility .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1.1 Substrate for Enzyme Characterization

GalNAc-6S is primarily used as a substrate to identify and characterize N-acetylgalactosamine sulfatases (GALNS). These enzymes are crucial for the degradation of glycosaminoglycans, such as chondroitin sulfate and keratan sulfate, which are important components of the extracellular matrix. The activity of GALNS can be assessed using GalNAc-6S to understand enzyme kinetics and substrate specificity .

1.2 Role in Lysosomal Storage Disorders

Deficiencies in GALNS lead to Morquio A syndrome (MPS IVA), a lysosomal storage disorder characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate. Studies have shown that measuring the activity of GALNS on GalNAc-6S can help diagnose this condition. For instance, fibroblast extracts from Morquio patients exhibit significantly reduced GALNS activity compared to healthy controls .

Clinical Applications

2.1 Biomarker for Cancer Detection

Recent studies have identified GALNS as a potential biomarker for various cancers, including lung cancer. Elevated serum levels of GALNS have been observed in cancer patients compared to healthy individuals, suggesting its utility in cancer diagnostics . A study involving 170 serum samples demonstrated that GALNS levels were significantly higher in patients with lung cancer, breast cancer, and other malignancies, indicating its potential as a general biomarker .

2.2 Therapeutic Target in Cancer Treatment

Research has indicated that GALNS may play a role in cancer progression through its involvement in cellular signaling pathways. Specifically, silencing GALNS expression has been shown to inhibit tumor growth in nasopharyngeal carcinoma models by inducing autophagy via the PI3K–AKT–mTOR signaling pathway . This suggests that targeting GALNS could be a promising therapeutic strategy for certain cancers.

Enzyme Replacement Therapy

3.1 Treatment for Lysosomal Storage Diseases

Given its role in MPS IVA, GalNAc-6S is also significant in enzyme replacement therapies (ERT). Recombinant human GALNS is being explored as a treatment option for patients with Morquio A syndrome. The administration of recombinant GALNS aims to restore enzyme activity and reduce the accumulation of glycosaminoglycans in affected tissues .

Data Table: Summary of Applications

Case Studies

4.1 Morquio A Syndrome Diagnosis

In a clinical study involving fibroblast cultures from patients with Morquio A syndrome, researchers measured GALNS activity using GalNAc-6S as a substrate. The results indicated that affected individuals had significantly lower enzyme activity compared to healthy controls, confirming the utility of GalNAc-6S in diagnosing lysosomal storage disorders .

4.2 Cancer Biomarker Research

A comprehensive analysis of serum samples from cancer patients revealed that elevated levels of GALNS correlated with disease presence and progression. This study supports the hypothesis that GalNAc-6S and its associated sulfatase may serve as effective biomarkers for early cancer detection .

Wirkmechanismus

N-acetyl-beta-D-galactosamine 6-sulfate exerts its effects primarily through its interaction with specific enzymes. For example, it is a substrate for N-acetylgalactosamine-6-sulfatase, which catalyzes the cleavage of the sulfate group . This interaction is crucial for the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetyl-β-D-Galactosamin-4-sulfat: Ähnliche Struktur, aber mit der Sulfatgruppe an Position 4.

N-Acetyl-β-D-Glucosamin-6-sulfat: Ähnliche Struktur, aber mit einem Glucosamin-Rückgrat anstelle von Galactosamin.

Einzigartigkeit

N-Acetyl-β-D-Galactosamin-6-sulfat ist einzigartig aufgrund seiner spezifischen Position der Sulfatgruppe, die seine Wechselwirkung mit Enzymen und seine Rolle in biologischen Prozessen beeinflusst .

Biologische Aktivität

N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is a sulfated monosaccharide that plays a significant role in various biological processes, particularly in the context of lysosomal enzyme activity and glycosaminoglycan metabolism. This article explores the biological activity of GalNAc-6S, focusing on its enzymatic interactions, clinical implications, and relevant research findings.

Structure and Function

GalNAc-6S is a derivative of N-acetyl-D-galactosamine, which is modified by the addition of a sulfate group at the 6-position. This modification is crucial for its function as a substrate for specific sulfatases, particularly N-acetylgalactosamine-6-sulfatase (GALNS), which catalyzes the removal of sulfate groups from glycosaminoglycans such as keratan sulfate and chondroitin-6-sulfate. The structural characteristics of GalNAc-6S enable it to participate in various biochemical pathways, including those involved in cellular signaling and extracellular matrix formation.

Enzymatic Activity

N-acetylgalactosamine-6-sulfatase (GALNS) is an enzyme that specifically targets GalNAc-6S. The enzyme's activity is essential for degrading glycosaminoglycans in lysosomes. Deficiencies in GALNS lead to the accumulation of substrates, resulting in lysosomal storage diseases such as Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome.

Kinetic Properties

The kinetic parameters of GALNS have been studied extensively:

| Parameter | Value |

|---|---|

| Optimal pH | 3.8 - 4.0 |

| Km (GalNAc-6S) | 8 µM |

| Km (Gal-6S) | 13 µM |

| Inhibition Constants | Sulfate: 35 µM |

| Phosphate: 200 µM |

These parameters indicate that GALNS has a high affinity for its substrates under acidic conditions typical of lysosomal environments .

Clinical Implications

The deficiency of GALNS leads to MPS IVA, characterized by skeletal dysplasia, corneal clouding, and other systemic manifestations. The accumulation of keratan sulfate and chondroitin-6-sulfate due to impaired degradation results in progressive morbidity. Enzyme replacement therapy with elosulfase alfa has been developed to address this deficiency, demonstrating improved clinical outcomes in treated patients .

Case Studies

- Patient Response to Enzyme Replacement Therapy : A study involving MPS IVA patients showed significant improvements in mobility and respiratory function after receiving elosulfase alfa. Regular assessments indicated a reduction in urinary keratan sulfate levels, correlating with improved clinical symptoms .

- Genetic Analysis : Genetic studies have identified over 148 mutations in the GALNS gene associated with MPS IVA. These mutations impact the enzyme's stability and activity, leading to varying clinical presentations among affected individuals .

Research Findings

Recent research has focused on understanding the structure-function relationship of GALNS:

- Structural Insights : X-ray crystallography studies revealed that the active site of GALNS contains a positively charged trench suitable for binding polyanionic substrates like GalNAc-6S. Key residues involved in catalysis include Asp39, Arg83, and His236 .

- Pharmacokinetics : Studies on recombinant human GALNS demonstrated effective tissue distribution following intravenous administration in MPS IVA mouse models. The enzyme was taken up by multiple tissues, including bone and liver, indicating its potential for systemic therapeutic effects .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFVEEAIYIOATH-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331482 | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157296-99-6 | |

| Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.